molecular formula C11H13NO2 B13962367 Cyclopentyl Pyridine-2-carboxylate CAS No. 536723-48-5

Cyclopentyl Pyridine-2-carboxylate

Cat. No.: B13962367
CAS No.: 536723-48-5
M. Wt: 191.23 g/mol
InChI Key: IXDFJKCVERGLIT-UHFFFAOYSA-N
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Description

Cyclopentyl Pyridine-2-carboxylate is an organic compound that belongs to the class of pyridine carboxylates It is characterized by a cyclopentyl group attached to the pyridine ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl Pyridine-2-carboxylate typically involves the esterification of pyridine-2-carboxylic acid with cyclopentanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl Pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2-carboxylic acid, while reduction can produce cyclopentyl pyridine-2-methanol.

Scientific Research Applications

Cyclopentyl Pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound may be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclopentyl Pyridine-2-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active pyridine-2-carboxylic acid, which can then interact with biological pathways. The cyclopentyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Cyclopentyl Pyridine-2-carboxylate can be compared with other pyridine carboxylates, such as:

    Methyl Pyridine-2-carboxylate: Similar in structure but with a methyl group instead of a cyclopentyl group.

    Ethyl Pyridine-2-carboxylate: Contains an ethyl group, offering different physical and chemical properties.

    Phenyl Pyridine-2-carboxylate: Features a phenyl group, which can significantly alter its reactivity and applications.

Properties

CAS No.

536723-48-5

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

cyclopentyl pyridine-2-carboxylate

InChI

InChI=1S/C11H13NO2/c13-11(10-7-3-4-8-12-10)14-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2

InChI Key

IXDFJKCVERGLIT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC(=O)C2=CC=CC=N2

Origin of Product

United States

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